Ortho-Ethoxy vs. Para-Ethoxy Substitution: Divergent Anticancer Potency and DNA Binding Affinity in N4-Thiosemicarbazones
In a direct head-to-head study of N4-substituted thiosemicarbazones synthesized from ortho- and para-ethoxy-benzaldehydes, the ortho-ethoxy derivative (2-EBP) exhibited measurably different anticancer activity compared to the para-ethoxy derivative (4-EBP). Against MCF-7 breast cancer cells, 4-EBP (para) gave an IC50 of 21.2 ± 0.1 μM, while the ortho congener 2-EBP showed weaker potency; the differential is attributed to altered DNA intercalation geometry [1]. The DNA binding constant for 4-EBP was 1.58 × 10⁵ M⁻¹, the highest among all four ligands tested (2-EBP, 2-EBM, 4-EBP, 4-EBM), and the EGFR docking score reached −6.7987 kcal/mol, outperforming the ortho-ethoxy morpholine derivative 2-EBM [1]. This ortho-vs.-para divergence is structurally relevant to N-(2-ethoxyphenyl)hydrazinecarbothioamide because the ortho-ethoxy group on the phenyl ring directly influences the conformational landscape accessible to the hydrazinecarbothioamide pharmacophore.
| Evidence Dimension | Anticancer IC50 (MCF-7); DNA binding constant; EGFR docking score |
|---|---|
| Target Compound Data | Ortho-ethoxy thiosemicarbazone (2-EBP): lower MCF-7 activity than 4-EBP (exact IC50 value for 2-EBP not explicitly reported in abstract; study focused on 4-EBP as the most active ligand). DNA binding constant for ortho-ethoxy derivatives (2-EBP/2-EBM) lower than 1.58 × 10⁵ M⁻¹. |
| Comparator Or Baseline | 4-EBP (para-ethoxy pyrrolidine thiosemicarbazone): MCF-7 IC50 = 21.2 ± 0.1 μM, HepG-2 IC50 = 45.3 ± 0.1 μM; DNA binding constant Kb = 1.58 × 10⁵ M⁻¹; EGFR docking score = −6.7987 kcal/mol. |
| Quantified Difference | 4-EBP (para) identified as the most active ligand; ortho-ethoxy substitution alters DNA binding constant and EGFR docking score relative to para. Quantitative IC50 values for ortho congeners not explicitly reported, but the study design and conclusions establish ortho ≠ para equivalence. |
| Conditions | In vitro cytotoxicity: MCF-7 (breast cancer), HepG-2 (liver cancer), MCF-10A (normal breast), MDA-MB-231 (triple-negative breast cancer) cell lines. DNA binding: CT-DNA by absorption/emission titration. Docking: EGFR protein using MOE software. |
Why This Matters
Procurement of the ortho-ethoxy isomer versus the para-ethoxy isomer for anticancer SAR programs is not interchangeable; the substitution position alone redirects DNA binding and target engagement profiles, requiring isomer-specific validation.
- [1] Singh, V.; Haribabu, J.; Arulraj, A.; Vediyappan, R.; Sreekanth, A. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2025, 330, 125662. DOI: 10.1016/j.saa.2024.125662. View Source
